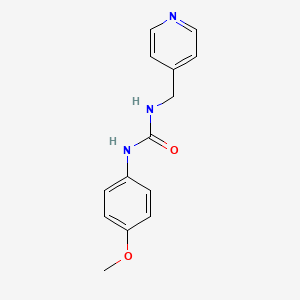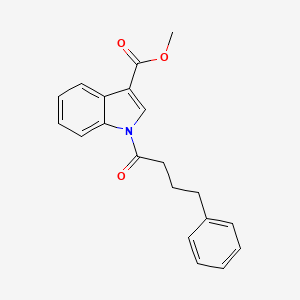
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate, also known as Eutylone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of β-keto amphetamine and has a similar chemical structure to other synthetic cathinones such as methylone and ethylone. Eutylone has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been shown to increase heart rate, blood pressure, and body temperature. It also causes increased levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has advantages in laboratory experiments due to its potency and selectivity for certain neurotransmitter systems. However, its potential for abuse and adverse effects must be taken into consideration when conducting research.
Orientations Futures
There are several potential future directions for research on methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate. These include further investigation into its therapeutic applications, such as its potential use in the treatment of drug addiction and psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate with fewer adverse effects.
Méthodes De Synthèse
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate is synthesized through a multi-step process starting with the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propriétés
IUPAC Name |
methyl 1-(4-phenylbutanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-20(23)17-14-21(18-12-6-5-11-16(17)18)19(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQANSPFSDRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

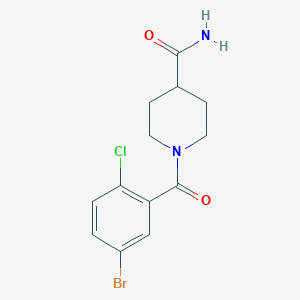

![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

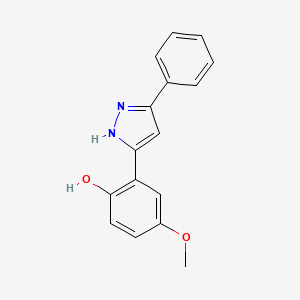

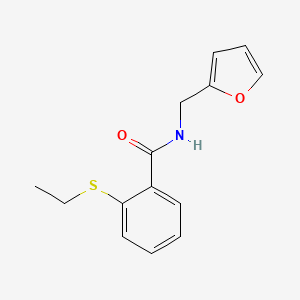
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
